Rosiptor

Description

ROSIPTOR is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

See also: this compound Acetate (active moiety of).

Propriétés

IUPAC Name |

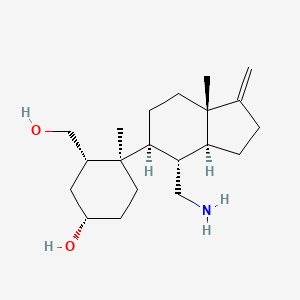

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJTPWQNNMAQF-BVMLLJBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782487-28-9 | |

| Record name | Rosiptor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQX-1125 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSIPTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core SHIP1 Activation Mechanism of aQx-1125

Introduction

aQx-1125 (Rosiptor) is a first-in-class, orally administered, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, and its expression is primarily restricted to hematopoietic cells.[4][5] This restricted expression pattern makes SHIP1 an attractive therapeutic target for inflammatory diseases, as it offers the potential for targeted immunomodulation with limited off-target effects. By allosterically activating SHIP1, aQx-1125 enhances the enzyme's natural braking mechanism on the PI3K pathway, leading to a reduction in the activation and migration of immune cells, thereby producing a potent anti-inflammatory effect. This document provides a detailed overview of the mechanism of action of aQx-1125, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Allosteric Activation of SHIP1

The fundamental mechanism of aQx-1125 involves its direct interaction with the SHIP1 enzyme. SHIP1's primary role is to dephosphorylate the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action curtails signaling cascades that are dependent on PIP3.

aQx-1125 functions as an allosteric activator of SHIP1. Studies have demonstrated that the activating effect of aQx-1125 is dependent on the presence of an intact C2 domain of the SHIP1 enzyme. When this domain is deleted (SHIP1ΔC2), the activating effect of aQx-1125 is lost, indicating that the compound likely binds to or induces a conformational change involving the C2 domain to enhance catalytic activity.

Signaling Pathway: aQx-1125 in the PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, survival, proliferation, and migration. In immune cells, overactivation of this pathway can lead to chronic inflammation.

-

Activation: Upon stimulation of cell surface receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors), PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.

-

Signal Transduction: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane.

-

Downstream Effects: This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a wide array of downstream targets, promoting cell survival, proliferation, and inflammatory responses.

-

SHIP1 Regulation: SHIP1 acts as a critical negative regulator by hydrolyzing PIP3 to PI(3,4)P2. This action terminates the PIP3-dependent signaling and dampens the inflammatory cascade.

-

aQx-1125 Intervention: aQx-1125 enhances the catalytic activity of SHIP1. This leads to a more rapid degradation of PIP3, a subsequent reduction in Akt phosphorylation and activation, and ultimately, the inhibition of inflammatory mediator production and leukocyte chemotaxis.

Quantitative Data

The effects of aQx-1125 have been quantified across various in vitro and in vivo studies.

Table 1: In Vitro Activity of aQx-1125

| Parameter | System | Concentration | Result | Source |

| SHIP1 Enzyme Activation | Recombinant human SHIP1 | 100 µM | 28% increase in activity | |

| Recombinant human SHIP1 | 300 µM | ~20% increase in activity | ||

| Akt Phosphorylation (S473) | MOLT-4 cells (SHIP1-proficient) | 0.1 µM | 34% inhibition | |

| MOLT-4 cells (SHIP1-proficient) | 10 µM | 82% inhibition | ||

| Jurkat cells (SHIP1-deficient) | Up to 10 µM | No effect | ||

| Mast Cell Degranulation | Murine BMMCs | 60 µM | Inhibition of β-hexosaminidase release | |

| Leukocyte Chemotaxis | Human Monocytes to MCP-1 | Low µM range | Concentration-dependent inhibition |

Table 2: Pharmacokinetic Properties of aQx-1125

| Species | Dose | Bioavailability | Terminal Half-life (t½) | Cmax | AUC | Source |

| Rat | 10 mg/kg (oral) | 66% | > 5 hours | 0.830 µM | - | |

| 30 mg/kg (oral) | 85% | > 5 hours | - | - | ||

| Dog | 10 mg/kg (oral) | 88% | > 5 hours | - | - | |

| 30 mg/kg (oral) | 104% | > 5 hours | - | - | ||

| Human | 450 mg (oral, daily) | N/A | ~20 hours | 1417 ng/mL | 16,727 h·ng/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of aQx-1125.

SHIP1 Enzymatic Activity Assay

This assay directly measures the effect of aQx-1125 on the catalytic function of SHIP1.

-

Principle: Recombinant human SHIP1 is incubated with its substrate, PIP3. The enzymatic reaction releases inorganic phosphate (B84403), which is then quantified.

-

Methodology:

-

Recombinant human SHIP1 (wild-type or C2-deficient) is pre-incubated with various concentrations of aQx-1125 or vehicle control.

-

The substrate, PIP3, is added to initiate the phosphatase reaction.

-

The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the free phosphate produced by SHIP1's activity.

-

The absorbance is measured spectrophotometrically, and the amount of phosphate released is calculated, reflecting the enzyme's activity.

-

-

Reference:

Akt Phosphorylation Assay (Western Blot)

This experiment determines whether aQx-1125's SHIP1 activation translates to downstream inhibition of the PI3K pathway in a cellular context.

-

Principle: Western blotting is used to detect the phosphorylated (active) form of Akt in cell lysates. The use of SHIP1-proficient (MOLT-4) and SHIP1-deficient (Jurkat) cell lines is critical to demonstrate the SHIP1-dependency of the drug's effect.

-

Methodology:

-

Cell Culture: SHIP1-proficient (MOLT-4) and SHIP1-deficient (Jurkat) T-lymphocyte cell lines are cultured and serum-starved to reduce baseline Akt phosphorylation.

-

Treatment: Cells are pre-incubated with varying concentrations of aQx-1125 for a specified time (e.g., 30 minutes).

-

Stimulation: Cells are stimulated with a growth factor like Insulin-like Growth Factor 1 (IGF-1) to robustly activate the PI3K/Akt pathway.

-

Lysis & Protein Quantification: Cells are lysed to extract total protein, and the concentration is determined (e.g., via BCA assay).

-

SDS-PAGE & Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phospho-Akt (e.g., at Ser473) and total Akt (as a loading control), followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate, and band intensities are quantified by densitometry. The ratio of phospho-Akt to total Akt is calculated.

-

-

Reference:

Leukocyte Chemotaxis Assay

This assay assesses the functional consequence of aQx-1125 treatment on the directed migration of immune cells, a key process in inflammation.

-

Principle: A modified Boyden chamber (or Transwell assay) is used. This apparatus consists of an upper and lower chamber separated by a microporous membrane. Leukocytes are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of cells to migrate through the membrane towards the stimulus is quantified.

-

Methodology:

-

Cell Isolation: Primary human leukocytes (e.g., monocytes, neutrophils) are isolated from whole blood.

-

Treatment: The isolated cells are pre-incubated with aQx-1125 or vehicle control.

-

Assay Setup: The treated cells are placed in the upper chamber of the Boyden chamber. The lower chamber is filled with media containing a specific chemokine relevant to the cell type being tested (e.g., MCP-1 for monocytes, IL-8 for neutrophils).

-

Incubation: The chamber is incubated for a period to allow cell migration through the pores of the membrane.

-

Quantification: Migrated cells are quantified. For adherent cells like monocytes and neutrophils, this can be done by staining and counting the cells that have migrated to the bottom surface of the membrane. For non-adherent cells, migrated cells in the lower chamber are counted.

-

-

Reference:

Selectivity and Specificity

To ensure the observed effects are primarily due to SHIP1 activation, aQx-1125 was tested for off-target activities. In a broad in vitro pharmacology screen (Cerep Diversity Profile) covering 84 targets, aQx-1125 at 3 µM showed no significant effects. Further testing against various nuclear receptors and a panel of 439 human kinases also demonstrated a lack of significant off-target binding or activity, highlighting the compound's selectivity for its intended pathway.

Conclusion

aQx-1125 represents a targeted approach to anti-inflammatory therapy by allosterically activating SHIP1, a key negative regulator of the pro-inflammatory PI3K/Akt pathway. Its mechanism is dependent on the C2 domain of the SHIP1 enzyme. This activation leads to a quantifiable, SHIP1-dependent decrease in Akt phosphorylation and subsequent inhibition of downstream inflammatory processes, including cytokine release, mast cell degranulation, and leukocyte chemotaxis. Supported by favorable pharmacokinetic properties, aQx-1125 has demonstrated anti-inflammatory effects in a range of preclinical models. While clinical development has faced challenges, the core mechanism of aQx-1125 provides a valuable framework for understanding the therapeutic potential of SHIP1 activation in inflammatory and immune-mediated diseases.

References

- 1. The effects of the novel SHIP1 activator AQX-1125 on allergen-induced responses in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aqxpharma.com [aqxpharma.com]

- 3. ovid.com [ovid.com]

- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aqxpharma.com [aqxpharma.com]

In Vitro Characterization of Rosiptor's Enzymatic Activity: A Technical Guide

For Immediate Release

VANCOUVER, British Columbia – This technical guide provides an in-depth analysis of the in vitro enzymatic characterization of Rosiptor (AQX-1125), an allosteric activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular pharmacology of this compound.

This compound was developed as a potential anti-inflammatory agent.[1] Its mechanism of action is centered on the activation of SHIP1, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] By enhancing SHIP1's phosphatase activity, this compound aims to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in inflammatory cell signaling.

Quantitative Data Summary

The in vitro efficacy of this compound as a SHIP1 activator has been quantified across several key parameters. The following table summarizes the available data for easy comparison.

| Parameter | Value | Assay Type | Source |

| SHIP1 Catalytic Activity Increase | ~28% at 100 µM | Enzymatic Assay (Malachite Green) | [4] |

| ~20% at 300 µM | Enzymatic Assay (Malachite Green) | [5] | |

| kcat/KM Ratio Increase | ~1.118-fold | Enzymatic Kinetics | |

| Akt Phosphorylation Inhibition | Concentration-dependent decrease | Cellular Assay (Western Blot) in MOLT-4 cells (SHIP1-proficient) | |

| No effect | Cellular Assay (Western Blot) in Jurkat cells (SHIP1-deficient) | ||

| Binding Affinity | Weak binding to SHIP1 | Scintillation Proximity Assay |

Signaling Pathway

The PI3K/Akt signaling pathway is a critical cascade in cell survival, proliferation, and inflammatory responses. SHIP1 acts as a crucial negative regulator of this pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.

Caption: this compound activates SHIP1, enhancing the conversion of PIP3 to PIP2, thereby downregulating the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP1 by measuring the amount of inorganic phosphate (B84403) released from its substrate.

Experimental Workflow:

Caption: Workflow for determining SHIP1 enzymatic activity using a malachite green-based assay.

Methodology:

-

Reagents:

-

Recombinant human SHIP1 enzyme (and SHIP1ΔC2 mutant for control).

-

Substrate: 1,3,4,5-inositol–tetrakisphosphate (IP4) at a concentration of 50 µM.

-

This compound (AQX-1125) at various concentrations.

-

BIOMOL GREEN™ reagent for phosphate detection.

-

Assay buffer.

-

-

Procedure: a. Recombinant SHIP1 enzyme is incubated with the IP4 substrate in the presence of varying concentrations of this compound or vehicle control. b. The reaction is allowed to proceed for a defined period at a controlled temperature. c. The reaction is stopped, and the BIOMOL GREEN™ reagent is added. d. The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (typically around 620 nm). e. The percentage of SHIP1 activation is calculated by comparing the phosphate released in the presence of this compound to the vehicle control.

Cellular Akt Phosphorylation Assay

This cell-based assay determines the functional consequence of SHIP1 activation by measuring the phosphorylation status of Akt, a downstream target in the PI3K pathway.

Experimental Workflow:

Caption: Workflow for assessing the effect of this compound on Akt phosphorylation in cells.

Methodology:

-

Cell Lines:

-

SHIP1-proficient cell line (e.g., MOLT-4).

-

SHIP1-deficient cell line (e.g., Jurkat) as a negative control.

-

-

Procedure: a. Cells are cultured to an appropriate density. b. Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). c. Cells are then stimulated with a growth factor, such as Insulin-like Growth Factor 1 (IGF-1), to induce the PI3K/Akt pathway. d. Following stimulation, cells are lysed, and protein concentrations are determined. e. Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Akt (e.g., p-Akt S473) and total Akt (as a loading control). f. Band intensities are quantified to determine the effect of this compound on Akt phosphorylation.

Conclusion

The in vitro characterization of this compound demonstrates its activity as a modest allosteric activator of SHIP1. The provided data and protocols offer a framework for the continued investigation of SHIP1 activators and their potential therapeutic applications. Although clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in Phase 3 trials, the in vitro findings remain valuable for the scientific community exploring the modulation of the PI3K/Akt signaling pathway.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. SHIP1 and its role for innate immune regulation-Novel targets for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Structural Basis for Rosiptor's Interaction with SHIP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiptor (also known as AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. By allosterically activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the pro-inflammatory signals mediated by the PI3K/Akt pathway.[1][2] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with SHIP1, including available data on its binding site, quantitative interaction parameters, and the experimental protocols used for its characterization.

Introduction to SHIP1 and this compound

SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells. It is a key regulator of immune cell function and signaling.[2] The structure of SHIP1 is modular, consisting of an N-terminal SH2 domain, a central 5'-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[3] The SH2 domain mediates interactions with phosphorylated tyrosine residues on signaling proteins, while the catalytic domain is responsible for the hydrolysis of PIP3. The C2 domain is implicated in membrane localization and allosteric regulation of the enzyme's activity.[1][4]

This compound was developed as a selective activator of SHIP1 with the aim of providing a novel anti-inflammatory therapeutic strategy.[5] Although it showed promise in preclinical and early clinical studies, its development was halted due to a lack of efficacy in a Phase 3 trial for interstitial cystitis/bladder pain syndrome.[6][7] Nevertheless, the study of this compound's interaction with SHIP1 provides valuable insights for the development of future SHIP1 modulators.

Structural Basis of the this compound-SHIP1 Interaction

Allosteric Binding to the C2 Domain

While a co-crystal structure of this compound bound to SHIP1 is not publicly available, extensive biochemical evidence points to an allosteric mechanism of action involving the C2 domain of SHIP1.[4] Studies have shown that the activating effect of this compound on SHIP1 is completely abolished upon deletion of the C2 domain.[4] This indicates that the C2 domain is essential for this compound's function and likely contains the binding site.

Further evidence for a direct interaction comes from scintillation proximity assays (SPA), which have demonstrated that radiolabeled this compound directly binds to full-length SHIP1 protein.[4] The binding is proposed to induce a conformational change in SHIP1, leading to enhanced catalytic efficiency.

Although the precise binding pocket for this compound on the C2 domain has not been elucidated, the crystal structure of SHIP1 in complex with a fragment-like molecule, x-0101 (PDB ID: 5RWL), reveals a potential allosteric site at the interface between the phosphatase and C2 domains.[7] It is plausible that this compound binds in or near this pocket to exert its allosteric effect.

Visualization of the SHIP1 Signaling Pathway

The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and the proposed mechanism of action for this compound.

Quantitative Analysis of the this compound-SHIP1 Interaction

The following table summarizes the available quantitative data on the interaction between this compound and SHIP1. It is important to note that some reports describe the binding as weak.

| Parameter | Value | Method | Reference |

| Enzymatic Activation | ~28% increase in activity at 100 µM | Malachite Green Phosphatase Assay | [4] |

| Binding | Direct binding confirmed | Scintillation Proximity Assay (SPA) | [4] |

| Cellular Activity (IC50) | ~1 µM (inhibition of Akt phosphorylation) | Western Blot (MOLT-4 cells) | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound-SHIP1 interaction are not fully available in the public domain. However, based on the published literature, the following sections provide an overview of the likely methodologies employed.

SHIP1 Phosphatase Activity Assay (Malachite Green)

This assay quantifies the release of inorganic phosphate (B84403) from the SHIP1 substrate, PIP3.

Workflow:

Methodology:

-

Reagents: Recombinant human SHIP1, PIP3 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT), this compound stock solution (in DMSO), and Malachite Green reagent.

-

Procedure:

-

Add assay buffer, SHIP1, and this compound (at various concentrations) to a 96-well plate.

-

Initiate the reaction by adding the PIP3 substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released phosphate.

-

Measure the absorbance at approximately 620 nm using a plate reader.

-

Calculate the percentage of SHIP1 activation relative to the vehicle control.

-

Cellular Akt Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Methodology:

-

Cell Culture: Use a SHIP1-proficient cell line, such as MOLT-4 human T-cell leukemia cells.[1] A SHIP1-deficient cell line (e.g., Jurkat) can be used as a negative control.[1]

-

Treatment:

-

Starve the cells in a serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

-

-

Lysis and Protein Quantification:

-

Lyse the cells and quantify the total protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

-

Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)

While a specific SPR protocol for this compound and SHIP1 is not published, a general methodology for studying small molecule-protein interactions is outlined below.

Workflow:

Methodology:

-

Immobilization: Covalently immobilize recombinant SHIP1 onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized SHIP1.

-

Monitor the association and dissociation phases in real-time by measuring the change in the surface plasmon resonance signal.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This compound is an allosteric activator of SHIP1 that exerts its function through direct binding to the C2 domain. While the precise structural details of this interaction at an atomic level remain to be elucidated by techniques such as X-ray crystallography, the available biochemical and pharmacological data provide a solid foundation for understanding its mechanism of action. The experimental approaches outlined in this guide serve as a reference for the continued investigation of this compound and the development of next-generation SHIP1 modulators for the treatment of inflammatory and other diseases.

References

- 1. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia [mdpi.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic studies on the indane SHIP1 agonist AQX-1125 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Studies on the Indane SHIP1 Agonist AQX-1125 - PMC [pmc.ncbi.nlm.nih.gov]

Elusive Targets: A Deep Dive into the Cellular Interactions of Rosiptor Beyond SHIP1

Despite extensive research into the clinical utility of Rosiptor (AQX-1125), a comprehensive, publicly available dataset detailing its cellular targets beyond the well-documented SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1) remains conspicuously absent. While developed as a selective activator of SHIP1, the full spectrum of its intracellular interactions has not been elucidated in peer-reviewed literature through broad, unbiased screening methods.

This compound was designed to allosterically activate SHIP1, a key negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] Activation of SHIP1 leads to the hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the PI3K signaling cascade. This mechanism is known to inhibit the phosphorylation of Akt, a critical downstream effector of PI3K, and consequently modulate inflammatory responses and leukocyte chemotaxis.[2]

While the intended on-target effects on the SHIP1-PI3K-Akt axis are described, a thorough investigation into potential off-target interactions is not publicly documented. The developing company, Aquinox Pharmaceuticals, has previously stated that this compound "does not significantly activate or inhibit other enzymes, imparting target selectivity and further limiting potential off-target toxicities." However, the underlying data from comprehensive selectivity profiling, such as kinome-wide scans or proteomic analyses, have not been published in accessible scientific literature.

The clinical development of this compound was ultimately discontinued (B1498344) following the failure of its Phase 3 clinical trial to meet its primary endpoint.[3][4][5] This outcome, coupled with a report suggesting weak binding to SHIP1, underscores the importance of understanding the complete cellular target profile of a drug candidate to fully interpret its pharmacological effects and clinical performance. Without access to detailed experimental data from techniques like cellular thermal shift assays (CETSA), affinity chromatography-mass spectrometry, or broad kinase inhibitor screening panels, a definitive guide on the cellular targets of this compound beyond SHIP1 cannot be constructed.

The Known Signaling Pathway: this compound's Action on SHIP1 and the PI3K Pathway

This compound's primary mechanism of action involves the allosteric activation of SHIP1. This activation initiates a signaling cascade that ultimately downregulates the pro-inflammatory and pro-survival signals mediated by the PI3K pathway.

Caption: this compound activates SHIP1, which in turn dephosphorylates PIP3, a product of PI3K. This action inhibits the phosphorylation of Akt, leading to a reduction in inflammation and leukocyte migration.

Hypothetical Experimental Approaches to Uncover Off-Target Effects

To fully characterize the cellular targets of a small molecule like this compound, a series of unbiased, proteome-wide experiments would be necessary. The following outlines the methodologies that would be employed in such an investigation.

Kinome-Wide Selectivity Profiling

A common approach to identify off-target kinase interactions is to screen the compound against a large panel of purified kinases.

Experimental Protocol:

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Kinase Panel: A comprehensive panel of several hundred purified human kinases is utilized.

-

Binding Assay: A competitive binding assay, such as the KINOMEscan™ platform, is performed. In this assay, the ability of this compound to displace a ligand bound to the active site of each kinase is measured.

-

Data Analysis: The results are typically expressed as the percentage of kinase activity remaining or as dissociation constants (Kd) for any identified interactions.

Caption: A workflow diagram for identifying off-target kinase interactions of this compound using a competitive binding assay.

Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry

CETSA is a powerful technique to identify direct targets of a drug in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Protocol:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Proteomic Analysis: The soluble protein fraction is analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tagging - TMT) to identify proteins that are stabilized or destabilized by this compound at different temperatures.

-

Data Analysis: Proteins showing a significant thermal shift in the presence of this compound are considered potential targets.

Caption: A workflow for identifying cellular targets of this compound using the Cellular Thermal Shift Assay followed by mass spectrometry.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 3. biopharmadive.com [biopharmadive.com]

- 4. Aquinox Halts Development of this compound (AQX-1125) | Interstitial Cystitis Association [ichelp.org]

- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Early-Stage Anti-Inflammatory Therapeutics: A Technical Guide to EHP-101

An important clarification: This technical guide focuses on the early-stage research of EHP-101 , a promising multi-target drug candidate for inflammatory diseases. The initial query for "Rosiptor" leads to a separate investigational drug (also known as AQX-1125) whose development for inflammatory conditions was largely discontinued (B1498344) after failing to meet primary endpoints in late-stage clinical trials. In contrast, EHP-101, developed by Emerald Health Pharmaceuticals, has a distinct mechanism of action and a growing body of preclinical data in the context of inflammatory and autoimmune disorders, making it a more relevant subject for an in-depth technical guide on emerging anti-inflammatory strategies.

Executive Summary

EHP-101 is an orally active, synthetic cannabidiol (B1668261) (CBD) aminoquinone derivative, VCE-004.8, formulated in a lipid vehicle. Its therapeutic potential in inflammatory diseases stems from a unique multi-target mechanism of action. EHP-101 functions as a dual agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor type 2 (CB2), while also activating the Hypoxia-Inducible Factor (HIF) pathway.[1][2] This multifaceted approach allows EHP-101 to modulate several key pathological processes in inflammatory conditions, including immune cell infiltration, microglial activation, fibrosis, and demyelination. Preclinical studies in models of multiple sclerosis and scleroderma have demonstrated its potent anti-inflammatory, anti-fibrotic, and neuroprotective effects.[3][4] This guide will provide a comprehensive overview of the core science behind EHP-101, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its early-stage evaluation.

Pharmacology and Mechanism of Action

EHP-101's therapeutic effects are attributed to its ability to simultaneously engage three distinct signaling pathways that are critically involved in the regulation of inflammation and tissue homeostasis.

-

PPARγ Agonism: PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by EHP-101 can suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular phenotype.

-

CB2 Receptor Agonism: The CB2 receptor is primarily expressed on immune cells and is a key component of the endocannabinoid system. EHP-101's agonistic activity at CB2 receptors can modulate immune cell function, reducing the production of inflammatory cytokines and inhibiting immune cell migration to sites of inflammation.

-

HIF Pathway Activation: The HIF pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia). EHP-101 has been shown to activate this pathway, which can promote cell survival, angiogenesis, and tissue repair, all of which are beneficial in the context of chronic inflammation and tissue damage.[1]

Below is a diagram illustrating the multi-target signaling pathway of EHP-101.

Preclinical Data in Inflammatory Disease Models

The anti-inflammatory and tissue-protective effects of EHP-101 have been evaluated in several preclinical models of inflammatory diseases, most notably in models of multiple sclerosis (MS) and systemic sclerosis (scleroderma).

Multiple Sclerosis Models

EHP-101 has been studied in the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models of MS.

Key Findings:

-

Reduced Clinical Severity: In the EAE model, oral administration of EHP-101 significantly attenuated the clinical symptoms of the disease.

-

Anti-inflammatory Effects: Transcriptomic analysis of spinal cord tissue from EAE mice treated with EHP-101 revealed a significant downregulation of numerous pro-inflammatory genes associated with MS pathophysiology.

-

Neuroprotection and Remyelination: EHP-101 treatment prevented microglial activation and demyelination in both the spinal cord and brain of EAE mice. In the cuprizone (B1210641) model, EHP-101 promoted the remyelination of demyelinated axons in the white matter.

Quantitative Data Summary:

| Parameter | Model | Treatment Group | Result | Reference |

| Clinical Score | EAE | EHP-101 (10 mg/kg) | Significant reduction in mean clinical score vs. vehicle | |

| Microglia Activation (Iba1+) | EAE | EHP-101 (10 mg/kg) | Significant reduction in Iba1+ cells in the spinal cord | |

| Demyelination | EAE | EHP-101 (10 mg/kg) | Significant preservation of myelin in the spinal cord | |

| Remyelination | Cuprizone | EHP-101 (10 & 20 mg/kg) | Dose-dependent increase in myelinated axons in white matter |

Scleroderma Model

The anti-fibrotic and anti-inflammatory effects of EHP-101 were assessed in a bleomycin-induced model of systemic sclerosis.

Key Findings:

-

Reduced Skin and Lung Fibrosis: Oral administration of EHP-101 prevented collagen accumulation and fibrosis in both the skin and lungs of bleomycin-treated mice.

-

Inhibition of Macrophage Infiltration: Immunohistochemical analysis showed that EHP-101 prevented the infiltration of macrophages into the skin.

-

Modulation of Fibrotic and Inflammatory Markers: EHP-101 treatment prevented the upregulation of key fibrotic markers such as Tenascin C and α-smooth muscle actin, as well as the inflammatory adhesion molecule VCAM1. RNA-seq analysis confirmed a significant effect on inflammatory and epithelial-mesenchymal transition transcriptomic signatures.

Quantitative Data Summary:

| Parameter | Model | Treatment Group | Result | Reference |

| Dermal Thickness | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in dermal thickness vs. bleomycin (B88199) alone | |

| Collagen Content (Hydroxyproline assay) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in skin collagen content | |

| Macrophage Infiltration (F4/80+) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in F4/80+ cells in the skin | |

| Gene Expression (Ccl2, IL-13Ra1) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Downregulation of key scleroderma-associated genes |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key preclinical studies of EHP-101.

EAE Model of Multiple Sclerosis

Objective: To evaluate the efficacy of EHP-101 in a T-cell mediated autoimmune model of MS.

Experimental Workflow:

Methodology:

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Induction of EAE: Mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant. On days 0 and 2 post-immunization, mice received an intraperitoneal injection of Pertussis toxin.

-

Treatment: EHP-101 was administered orally once daily at a dose of, for example, 10 mg/kg, starting from day 8 post-immunization. The control group received the vehicle.

-

Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.

-

Histopathology: At the end of the study, spinal cords were collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for inflammation, Luxol Fast Blue staining for demyelination, and immunohistochemistry for microglial activation (Iba1).

-

Gene Expression Analysis: Spinal cord tissue was subjected to RNA sequencing (RNA-seq) and quantitative PCR (qPCR) to analyze the expression of inflammatory and neuroprotective genes.

Bleomycin-Induced Scleroderma Model

Objective: To assess the anti-fibrotic and anti-inflammatory properties of EHP-101 in a model of systemic sclerosis.

Experimental Workflow:

Methodology:

-

Animals: DBA/2 mice, 6-8 weeks old.

-

Induction of Fibrosis: Mice received daily subcutaneous injections of bleomycin (100 µL at 1 mg/mL) for 28 days.

-

Treatment: EHP-101 was administered orally once daily at a dose of, for example, 20 mg/kg, concurrently with the bleomycin injections. The control group received the vehicle.

-

Histological and Biochemical Analysis: At the end of the treatment period, skin and lung tissues were collected. Dermal thickness was measured, and skin collagen content was quantified using a hydroxyproline assay. Immunohistochemistry was performed on skin sections to detect macrophages (F4/80), and fibrotic markers (Tenascin C, α-SMA).

-

Gene Expression Analysis: Skin biopsies were analyzed by RNA-seq to identify changes in gene expression related to inflammation and fibrosis.

Conclusion and Future Directions

The early-stage research on EHP-101 has provided a strong rationale for its further development as a therapeutic for inflammatory diseases. Its unique multi-target mechanism of action, engaging PPARγ, CB2, and the HIF pathway, offers the potential for a broad-spectrum anti-inflammatory and tissue-protective effect. The preclinical data in models of multiple sclerosis and scleroderma are encouraging, demonstrating its ability to mitigate key pathological features of these diseases.

Future research will likely focus on further elucidating the downstream signaling pathways and molecular interactions of EHP-101. Phase 1 clinical trials have been completed, and the safety and tolerability of EHP-101 in healthy volunteers have been established. The progression to Phase 2 clinical trials in patients with multiple sclerosis and scleroderma will be crucial in determining the therapeutic potential of this novel compound in human inflammatory diseases. The insights gained from these early-stage studies provide a solid foundation for the continued investigation of EHP-101 as a promising new treatment modality for a range of debilitating inflammatory conditions.

References

- 1. Effects of EHP-101 on inflammation and remyelination in murine models of Multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessnewswire.com [accessnewswire.com]

- 4. EHP-101, an oral formulation of the cannabidiol aminoquinone VCE-004.8, alleviates bleomycin-induced skin and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rosiptor (AQX-1125): Application Notes and In Vitro Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiptor (AQX-1125) is a potent and selective, orally active small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to inflammatory responses.[2][3] By allosterically activating SHIP1, this compound effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, leading to the inhibition of downstream signaling cascades, such as the Akt pathway.[2] This mechanism of action translates to broad anti-inflammatory effects, including the inhibition of inflammatory mediator production and the suppression of leukocyte chemotaxis. These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on key inflammatory signaling pathways and cellular functions.

Mechanism of Action

This compound functions as an allosteric activator of SHIP1, binding to a site distinct from the catalytic domain. This binding event enhances the phosphatase activity of SHIP1, which dephosphorylates PIP3 at the 5' position to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). The reduction in cellular PIP3 levels prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation is a key downstream consequence of this compound's activity.

Furthermore, SHIP1 has been shown to negatively regulate the NF-κB signaling pathway. This occurs through the interaction of SHIP1's C-terminal proline-rich domain (PRD) with X-linked inhibitor of apoptosis protein (XIAP), which disrupts the formation of a signaling complex with RIP2, ultimately leading to decreased NF-κB activation. This modulation of the NF-κB pathway contributes to the anti-inflammatory properties of this compound by reducing the transcription of pro-inflammatory cytokines.

Data Presentation

Table 1: In Vitro Activity of this compound (AQX-1125)

| Assay | Cell Line/System | Stimulus | This compound Concentration | Effect | Reference |

| Akt Phosphorylation (S473) | MOLT-4 (SHIP1-proficient) | IGF-1 | 0.1 - 10 µM | Concentration-dependent decrease in phosphorylation | |

| Akt Phosphorylation (S473) | Jurkat (SHIP1-deficient) | IGF-1 | Up to 10 µM | No effect on phosphorylation | |

| Cytokine Release (GM-CSF, IL-2, IL-6, IFN-γ, TNF-α) | Murine Splenocytes | anti-CD3/CD28 | Concentration-dependent | Inhibition of cytokine production | |

| Mast Cell Degranulation (β-hexosaminidase release) | Murine Bone Marrow-Derived Mast Cells (BMMCs) | DNP-HSA | 60 µM | Significant decrease in degranulation in SHIP1+/+ cells; no effect in SHIP1-/- cells | |

| Monocyte Chemotaxis | Human Monocytes | MCP-1 | Concentration-dependent | Inhibition of chemotaxis |

Experimental Protocols

Preparation of this compound (AQX-1125) Stock Solution

Materials:

-

This compound (AQX-1125) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

Akt Phosphorylation Inhibition Assay

Cell Lines:

-

MOLT-4 (human T-cell leukemia, SHIP1-proficient)

-

Jurkat (human T-cell leukemia, SHIP1-deficient)

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

IGF-1 (Insulin-like growth factor-1)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed MOLT-4 and Jurkat cells in complete medium and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with IGF-1 for the recommended time and concentration to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cytokine Release Inhibition Assay

Cell System:

-

Murine splenocytes

Materials:

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Anti-CD3 and anti-CD28 antibodies for stimulation

-

ELISA kits for the cytokines of interest (e.g., GM-CSF, IL-2, IL-6, IFN-γ, TNF-α, IL-10)

Procedure:

-

Isolate splenocytes from mice and resuspend them in complete medium.

-

Plate the splenocytes in a 96-well plate.

-

Pre-treat the cells with a range of this compound concentrations or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

A cell viability assay (e.g., LDH release) should be performed in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Mast Cell Degranulation Assay

Cell System:

-

Murine bone marrow-derived mast cells (BMMCs) from SHIP1+/+ and SHIP1-/- mice.

Materials:

-

Complete BMMC culture medium

-

This compound stock solution (10 mM in DMSO)

-

DNP-HSA (Dinitrophenyl-human serum albumin) for stimulation

-

β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Lysis buffer (e.g., Triton X-100)

Procedure:

-

Sensitize BMMCs with anti-DNP IgE overnight.

-

Wash the cells and resuspend them in a suitable buffer.

-

Pre-incubate the sensitized BMMCs with this compound (e.g., 60 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate degranulation by adding a range of DNP-HSA concentrations.

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate and collect the supernatants.

-

To determine the total β-hexosaminidase content, lyse the remaining cell pellets with lysis buffer.

-

Measure the β-hexosaminidase activity in both the supernatants and the cell lysates by adding the substrate and measuring the absorbance at the appropriate wavelength.

-

Calculate the percent degranulation as the amount of β-hexosaminidase in the supernatant divided by the total β-hexosaminidase (supernatant + cell lysate).

Visualizations

Caption: this compound (AQX-1125) activates SHIP1, inhibiting the PI3K/Akt signaling pathway.

Caption: this compound-activated SHIP1 inhibits NF-κB signaling via interaction with XIAP.

Caption: Experimental workflow for the Akt phosphorylation inhibition assay.

Disclaimer

This compound (AQX-1125) was investigated in clinical trials for conditions such as interstitial cystitis/bladder pain syndrome; however, its development for this indication was halted due to a lack of efficacy in a Phase 3 trial. The information provided here is for research purposes only.

References

Application Notes and Protocols for Studying Neutrophil Activation with a Novel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to infection and inflammation, involving a cascade of events including chemotaxis, degranulation, phagocytosis, and the formation of neutrophil extracellular traps (NETs).[1][2][3][4][5] Dysregulation of neutrophil activation is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

This document provides detailed application notes and protocols for studying the effects of a hypothetical novel small molecule modulator, "Rosiptor," on neutrophil activation. These protocols are designed to characterize the compound's influence on key neutrophil functions and to elucidate its mechanism of action by examining its impact on relevant signaling pathways.

Key Neutrophil Functions and "this compound"

The activation of neutrophils is a multi-faceted process that can be dissected into several key functional outputs. The following sections detail experimental approaches to assess the impact of "this compound" on these functions.

Neutrophil Chemotaxis

Chemotaxis, the directed migration of neutrophils towards a chemoattractant gradient, is essential for their recruitment to sites of inflammation.

Experimental Protocol: Microfluidic Chemotaxis Assay

This protocol describes the use of a microfluidic device to assess the effect of "this compound" on neutrophil chemotaxis in response to a stable gradient of a chemoattractant, such as Interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

Materials:

-

Isolated human neutrophils

-

"this compound" at various concentrations

-

Chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8)

-

Microfluidic chemotaxis chamber

-

Live-cell imaging microscope

Procedure:

-

Isolate human neutrophils from peripheral blood of healthy donors using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Resuspend neutrophils in serum-free RPMI 1640 medium.

-

Pre-incubate neutrophils with "this compound" at desired concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Load the pre-incubated neutrophils into the observation chamber of the microfluidic device.

-

Establish a stable chemoattractant gradient across the chamber according to the manufacturer's instructions.

-

Acquire time-lapse images of neutrophil migration every 30 seconds for 1 hour using a live-cell imaging system.

-

Analyze neutrophil migration using tracking software to determine parameters such as migration speed, chemotactic index (CI), and forward migration index (FMI).

Data Presentation:

| "this compound" Conc. | Migration Speed (µm/min) | Chemotactic Index (CI) | Forward Migration Index (FMI) |

| Vehicle Control | 15.2 ± 1.8 | 0.85 ± 0.05 | 0.78 ± 0.06 |

| 1 µM | 14.9 ± 2.1 | 0.82 ± 0.07 | 0.75 ± 0.08 |

| 10 µM | 8.5 ± 1.5 | 0.45 ± 0.09 | 0.41 ± 0.07 |

| 100 µM | 3.1 ± 0.9 | 0.12 ± 0.04 | 0.10 ± 0.03 |

Neutrophil Degranulation

Upon activation, neutrophils release the contents of their granules, which contain a variety of antimicrobial proteins and proteases. This process, known as degranulation, can be measured by monitoring the surface expression of granule-specific membrane proteins or by quantifying the release of granule enzymes.

Experimental Protocol: Flow Cytometric Analysis of Degranulation Markers

This protocol quantifies the effect of "this compound" on the surface expression of CD11b (a marker for secondary and tertiary granules) and CD63 (a marker for azurophilic granules) on activated neutrophils.

Materials:

-

Isolated human neutrophils

-

"this compound" at various concentrations

-

Neutrophil activator (e.g., 100 ng/mL LPS or 10 nM fMLP)

-

Fluorochrome-conjugated antibodies against CD11b and CD63

-

Flow cytometer

Procedure:

-

Isolate and resuspend human neutrophils as described previously.

-

Pre-incubate neutrophils with "this compound" at desired concentrations or vehicle control for 30 minutes at 37°C.

-

Stimulate the neutrophils with a chosen activator for 15 minutes at 37°C.

-

Stop the stimulation by adding ice-cold PBS.

-

Stain the cells with fluorochrome-conjugated anti-CD11b and anti-CD63 antibodies for 30 minutes on ice in the dark.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of CD11b and CD63.

Data Presentation:

| "this compound" Conc. | CD11b MFI | CD63 MFI |

| Unstimulated | 1500 ± 250 | 800 ± 150 |

| Vehicle Control + Activator | 8500 ± 900 | 4500 ± 500 |

| 1 µM + Activator | 7800 ± 850 | 4100 ± 480 |

| 10 µM + Activator | 4200 ± 500 | 2300 ± 300 |

| 100 µM + Activator | 1800 ± 300 | 1000 ± 200 |

Neutrophil Extracellular Trap (NET) Formation

NETosis is a unique form of cell death where neutrophils release a web-like structure composed of decondensed chromatin and granular proteins to trap and kill pathogens.

Experimental Protocol: Quantification of NETosis by Fluorescence Microscopy

This protocol measures the impact of "this compound" on NET formation by staining for extracellular DNA and citrullinated histones.

Materials:

-

Isolated human neutrophils

-

"this compound" at various concentrations

-

NETosis inducer (e.g., 100 nM Phorbol 12-myristate 13-acetate (PMA))

-

Cell-impermeable DNA dye (e.g., Sytox Green)

-

Antibody against citrullinated histone H3 (CitH3)

-

Fluorescence microscope

Procedure:

-

Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 1 hour.

-

Pre-incubate the adhered neutrophils with "this compound" at desired concentrations or vehicle control for 30 minutes.

-

Stimulate NETosis by adding PMA and Sytox Green to the wells.

-

Incubate for 4 hours at 37°C in a humidified incubator.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with an anti-CitH3 antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the area of NETs (Sytox Green positive area) and the number of CitH3 positive cells.

Data Presentation:

| "this compound" Conc. | NET Area (µm²/field) | % CitH3 Positive Cells |

| Unstimulated | 500 ± 100 | 2 ± 1 |

| Vehicle Control + PMA | 15000 ± 2500 | 75 ± 8 |

| 1 µM + PMA | 13500 ± 2300 | 68 ± 7 |

| 10 µM + PMA | 6500 ± 1200 | 32 ± 5 |

| 100 µM + PMA | 1200 ± 300 | 5 ± 2 |

Elucidating the Mechanism of Action of "this compound"

To understand how "this compound" modulates neutrophil function, it is crucial to investigate its effects on key intracellular signaling pathways.

Signaling Pathways in Neutrophil Activation

Neutrophil activation is regulated by a complex network of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, the Mitogen-activated protein kinase (MAPK) pathways (p38, ERK, JNK), and pathways involving Reactive Oxygen Species (ROS) production.

Caption: Key signaling pathways in neutrophil activation.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

This protocol uses Western blotting to determine if "this compound" affects the phosphorylation, and therefore activation, of key signaling proteins like Akt and p38 MAPK.

Materials:

-

Isolated human neutrophils

-

"this compound" at various concentrations

-

Neutrophil activator (e.g., 100 ng/mL LPS)

-

Lysis buffer

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 (Thr180/Tyr182), and total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Isolate and resuspend human neutrophils.

-

Pre-incubate with "this compound" or vehicle control for 30 minutes.

-

Stimulate with LPS for 15 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

Data Presentation:

| "this compound" Conc. | p-Akt/Total Akt (Fold Change) | p-p38/Total p38 (Fold Change) |

| Unstimulated | 1.0 | 1.0 |

| Vehicle Control + LPS | 5.2 ± 0.6 | 4.8 ± 0.5 |

| 1 µM + LPS | 4.9 ± 0.7 | 4.5 ± 0.6 |

| 10 µM + LPS | 2.1 ± 0.4 | 1.5 ± 0.3 |

| 100 µM + LPS | 1.2 ± 0.2 | 1.1 ± 0.2 |

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the effects of "this compound" on neutrophil activation.

Caption: Experimental workflow for studying "this compound".

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of a novel compound, "this compound," on neutrophil activation. By systematically evaluating its impact on key neutrophil functions and underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential for managing inflammatory and autoimmune diseases. The provided methodologies can be adapted for other novel compounds and research questions in the field of neutrophil biology.

References

- 1. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor-Mediated NETosis on Neutrophils [frontiersin.org]

- 3. painsa.org.za [painsa.org.za]

- 4. Research progress on the neutrophil components and their interactions with immune cells in the development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pirfenidone regulates LPS mediated activation of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AQX-1125 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-1125 is a novel, orally bioavailable small molecule that functions as an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is centrally involved in inflammatory and immune responses.[3][4] By activating SHIP1, AQX-1125 effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway, thereby dampening downstream signaling events that lead to inflammatory cell activation, proliferation, and migration.[3] Preclinical studies in various mouse models of inflammation have demonstrated the potent anti-inflammatory effects of AQX-1125, highlighting its therapeutic potential for a range of inflammatory diseases.[2][5]

These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of AQX-1125 in key mouse models of inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of AQX-1125 and other SHIP1 activators.

Mechanism of Action: The SHIP1 Signaling Pathway

AQX-1125 exerts its anti-inflammatory effects by allosterically activating SHIP1. This activation enhances the phosphatase activity of SHIP1, which dephosphorylates PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This reduction in PIP3 levels leads to decreased activation of downstream effectors such as Akt and subsequent inhibition of pro-inflammatory signaling cascades, including the NF-κB pathway.[1][3]

Caption: AQX-1125 activates SHIP1, leading to the dephosphorylation of PIP3 and subsequent inhibition of the pro-inflammatory Akt/NF-κB signaling pathway.

Quantitative Data Summary: AQX-1125 Dosage in Mouse Models

The following tables summarize the effective dosages of AQX-1125 in various preclinical mouse models of inflammation.

Table 1: Pulmonary Inflammation Models

| Model | Mouse Strain | Administration Route | Dosage Range | Key Findings |

| LPS-Induced Lung Inflammation | Wild-type | Oral | 3-30 mg/kg | Dose-dependent decrease in pulmonary neutrophilic infiltration.[2][5] |

| SHIP1-deficient | Oral | 10 mg/kg | No reduction in pulmonary neutrophilia, demonstrating SHIP1 dependency.[2][5] | |

| Wild-type | Aerosol | 0.15-15 µg/kg | Dose-dependent decrease in pulmonary neutrophilic infiltration.[2][5] | |

| Ovalbumin (OVA)-Induced Allergic Airway Inflammation | Not Specified | Oral | 0.1-10 mg/kg | Suppression of airway inflammation.[2][5] |

| Cigarette Smoke-Induced Pulmonary Inflammation | BALB/c | Oral | 30 mg/kg | Significant reduction in neutrophil infiltration in bronchoalveolar lavage (BAL) fluid.[2] |

| Bleomycin-Induced Pulmonary Fibrosis | CD-1 | Oral (Prophylactic) | 10-30 mg/kg/day | Reduced histopathological changes, leukocyte numbers, and collagen in the lungs.[6][7] |

| CD-1 | Oral (Therapeutic) | 10-30 mg/kg/day | Improved lung histopathology, reduced cellular infiltration, and decreased lung collagen content.[6][7] |

Table 2: Other Inflammation Models

| Model | Mouse Strain | Administration Route | Dosage | Key Findings |

| Passive Cutaneous Anaphylaxis (PCA) | Not Specified | Oral | 0.01-30 mg/kg | Dose-dependent reduction in cutaneous edema.[2] |

| Ovariectomy (OVX)-Induced Bone Loss | Not Specified | Intraperitoneal | 10 mg/kg | Reduced OVX-induced bone loss by promoting osteogenesis and suppressing osteoclastogenesis.[1] |

Detailed Experimental Protocols

Preparation of AQX-1125 for Administration

-

Oral Administration: AQX-1125 is typically dissolved in sterile saline for oral gavage.[2] The concentration should be calculated based on the required dosage and a standard administration volume for mice (e.g., 10 mL/kg).

-

Intraperitoneal Administration: For intraperitoneal injection, AQX-1125 can also be dissolved in sterile saline.[1]

-

Aerosol Administration: For aerosol delivery, AQX-1125 is dissolved in a suitable vehicle, such as sterile saline, for nebulization.[2]

In Vivo Experimental Workflows

The following diagrams illustrate the general experimental workflows for selected in vivo models.

Caption: A typical workflow for an LPS-induced acute lung inflammation mouse model.

Caption: Prophylactic and therapeutic treatment workflows for the bleomycin-induced pulmonary fibrosis model.

In Vitro Assay Protocols

1. Akt Phosphorylation Assay [3]

-

Cell Lines: SHIP1-proficient (e.g., MOLT-4) and SHIP1-deficient (e.g., Jurkat) cell lines.

-

Procedure:

-

Culture cells in serum-free media overnight.

-

Pre-treat cells with varying concentrations of AQX-1125 for 30 minutes.

-

Stimulate cells with a suitable agonist (e.g., IGF-1) for 30-60 minutes.

-

Lyse the cells and collect the supernatant.

-

Analyze the levels of phosphorylated Akt (p-Akt) and total Akt by Western blotting or other immunoassays.

-

2. Cytokine Release Assay [3]

-

Cells: Murine splenocytes.

-

Procedure:

-

Isolate splenocytes from mice.

-

Pre-treat splenocytes with AQX-1125 for a specified period.

-

Stimulate the cells with anti-CD3/CD28 antibodies.

-

Collect the cell culture supernatant.

-

Measure the concentration of various cytokines (e.g., GM-CSF, IL-4) using ELISA or multiplex bead assays.

-

3. Leukocyte Chemotaxis Assay [3]

-

Apparatus: Modified Boyden chambers.

-

Cells: Human or murine leukocytes (e.g., neutrophils, monocytes).

-

Procedure:

-

Isolate leukocytes from blood or bone marrow.

-

Pre-incubate the cells with AQX-1125.

-

Place a chemoattractant (e.g., fMLP, C5a) in the lower chamber of the Boyden apparatus.

-

Add the pre-treated cells to the upper chamber, separated by a porous membrane.

-

Incubate for a sufficient time to allow cell migration.

-

Quantify the number of cells that have migrated to the lower chamber.

-

Conclusion

AQX-1125 has demonstrated robust anti-inflammatory efficacy across a range of preclinical mouse models of inflammation. Its mechanism of action, centered on the activation of the critical negative regulator SHIP1, offers a targeted approach to modulating the PI3K pathway. The dosages and protocols outlined in these application notes provide a valuable resource for researchers investigating the therapeutic potential of SHIP1 activators in inflammatory diseases. Further studies are warranted to fully elucidate the therapeutic applications of AQX-1125 and to translate these promising preclinical findings into clinical benefits.

References

- 1. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AQX-1125, small molecule SHIP1 activator inhibits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AQX-1125

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-1125 is a first-in-class, orally available, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in the activation, proliferation, and chemotaxis of various immune cells.[1][3][4] By allosterically activating SHIP1, AQX-1125 effectively downregulates the PI3K pathway, leading to a reduction in inflammatory responses. This mechanism of action makes AQX-1125 a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.

These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the effects of AQX-1125 on various immune cell populations. The methodologies described herein cover immune cell isolation, antibody staining for specific cell surface and intracellular markers, and data acquisition and analysis strategies to quantify the impact of AQX-1125 on immune cell phenotype and function.

Mechanism of Action of AQX-1125

AQX-1125's primary mechanism of action is the activation of SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade. This reduction in PIP3 levels leads to decreased activation of downstream effectors such as Akt, a serine/threonine kinase that promotes cell survival, proliferation, and inflammation. Consequently, AQX-1125 has been shown to inhibit Akt phosphorylation in a SHIP1-dependent manner. This ultimately results in the suppression of inflammatory cell activation, cytokine production, and chemotaxis.

Caption: AQX-1125 Signaling Pathway.

Data Presentation: Effects of AQX-1125 on Immune Cells

The following tables summarize the reported effects of AQX-1125 on various immune cell populations. These data highlight the compound's broad anti-inflammatory activity.

Table 1: In Vitro Effects of AQX-1125 on Immune Cell Function

| Cell Type | Assay | Effect of AQX-1125 | Reference |

| Human Monocytes | Chemotaxis to MCP-1 | Concentration-dependent inhibition | |

| Human Neutrophils | Chemotaxis to IL-8 & GRO-α | Concentration-dependent inhibition | |

| Human B Cells | Chemotaxis to BCA-1 | Concentration-dependent inhibition | |

| Human T Cells | Chemotaxis to MIP-1α, I-TAC, IP-10 | Concentration-dependent inhibition | |

| Murine Splenocytes | Cytokine Release (anti-CD3/CD28 stimulated) | Concentration-dependent decrease in multiple pro-inflammatory mediators | |

| Murine Mast Cells | Degranulation (β-hexosaminidase release) | Inhibition in SHIP1+/+ cells, no effect in SHIP1-/- cells | |

| MOLT-4 T Cells (SHIP1-proficient) | Akt Phosphorylation (IGF-1 stimulated) | Concentration-dependent decrease | |

| Jurkat T Cells (SHIP1-deficient) | Akt Phosphorylation (IGF-1 stimulated) | No effect |

Table 2: In Vivo Effects of AQX-1125 in Animal Models of Inflammation

| Animal Model | Tissue/Fluid Analyzed | Measured Effect | Finding | Reference |

| Allergen-induced asthma (human) | Sputum | Eosinophils, Neutrophils, Macrophages | Trend towards reduction | |

| Bleomycin-induced pulmonary fibrosis (mouse) | Lung | Total leukocytes, Neutrophil activity | Reduction | |

| LPS-induced pulmonary inflammation (mouse) | Bronchoalveolar lavage (BAL) fluid | Total leukocytes, Neutrophils | Dose-dependent reduction | |

| Cigarette smoke-induced pulmonary inflammation (mouse) | Bronchoalveolar lavage (BAL) fluid | Neutrophils | Significant reduction |

Experimental Protocols

The following protocols provide a framework for the flow cytometric analysis of immune cells treated with AQX-1125. It is recommended to optimize antibody concentrations and instrument settings for each specific experiment.

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the analysis of major immune cell subsets in peripheral blood following in vitro or in vivo treatment with AQX-1125.

Materials:

-

Whole blood or isolated PBMCs

-

AQX-1125 (and vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Red Blood Cell (RBC) Lysis Buffer

-

Fc Block (e.g., anti-CD16/32)

-

Live/Dead stain (e.g., Zombie Aqua™)

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For in vitro studies, isolate PBMCs from whole blood using density gradient centrifugation.

-

Treat cells with desired concentrations of AQX-1125 or vehicle control for the specified duration.

-